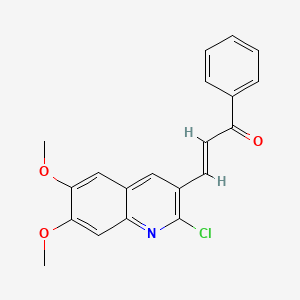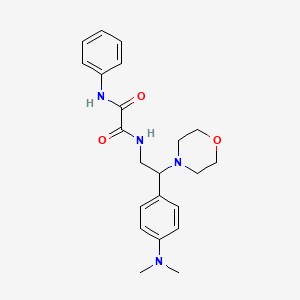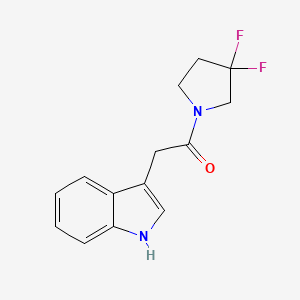
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorinated Compounds in Biocides
Fluorine-containing compounds, like difluoroboron(III) complexes, have shown promising biological properties, including potential as fungicides and bactericides. Their structural and spectral analyses indicate significant biological activity against various pathogens, suggesting a similar potential for 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone in biocidal applications (Saxena & Singh, 1994).
Synthesis of Heterocyclic Products
The compound's fluorinated structure makes it a candidate for nucleophilic additions, leading to various heterocyclic products. This is evident in the synthesis of 3-(Azolylmethylene)Chroman-4-ones from similar compounds, showcasing its potential in creating diverse heterocyclic structures (Vyacheslav Ya. Sosnovskikh & Roman A. Irgashev, 2007).
Electrophilic Reactions in Organic Synthesis
Electrophilic compounds containing fluorinated structures, like this compound, can be useful in various electrophilic reactions. For example, electrophilic trifluoromethylthiolation reactions using similar compounds have been successful in transforming a broad set of substrates, indicating potential applications in organic synthesis (Zhong Huang et al., 2016).
Quantum Mechanical Modeling in Chemistry
The structural and vibrational properties of similar fluoromethylated-pyrrol derivatives have been extensively studied using quantum mechanical modeling. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their application in various chemical reactions (P. G. Cataldo et al., 2014).
Catalytic Behavior in Organometallic Chemistry
Compounds with structures similar to this compound have been used to prepare tridentate ligands, which show promising catalytic activities. Such ligands, when combined with metals like iron and cobalt, can catalyze reactions such as ethylene oligomerization, suggesting potential applications in organometallic catalysis (Wen‐Hua Sun et al., 2007).
Synthesis of Fluorinated Pyridines
Fluorinated compounds, like the one , can be used in the synthesis of various fluorinated pyridines, which have wide-ranging applications in materials science and pharmaceuticals. The process often involves C–C coupling reactions, demonstrating the utility of fluorinated compounds in synthetic chemistry (M. I. Sladek et al., 2003).
Fluorophore-based Compounds in Materials Science
The compound's structural features suggest its potential use in the synthesis of environmentally sensitive fluorophore-based compounds. These compounds, due to their strong fluorescence emission, are highly valuable in materials science and could be used in various applications including sensors and imaging (E. Hussein et al., 2019).
Propriétés
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPPJQUCGZLWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
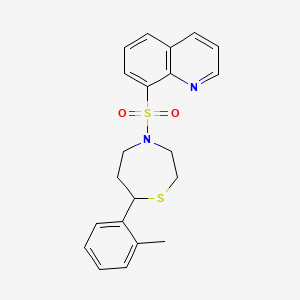

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
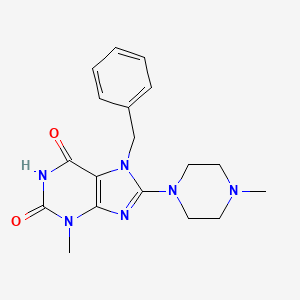
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)
![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
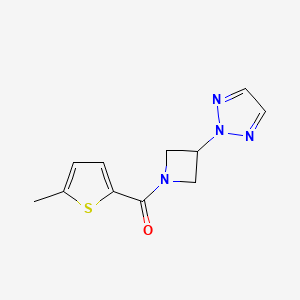
![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)
